molecular formula C13H8Cl2O B1302699 4-(3,4-Dichlorophenyl)benzaldehyde CAS No. 50670-78-5

4-(3,4-Dichlorophenyl)benzaldehyde

Cat. No.: B1302699
CAS No.: 50670-78-5
M. Wt: 251.1 g/mol
InChI Key: OMFFUMDRNYYSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)benzaldehyde is a benzaldehyde derivative substituted with a 3,4-dichlorophenyl group at the para position of the benzaldehyde ring. Its molecular formula is C₁₃H₈Cl₂O, with a molecular weight of 263.11 g/mol. The compound features a reactive aldehyde group, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its dichlorophenyl moiety enhances lipophilicity and electron-withdrawing properties, which influence its reactivity and biological activity .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFUMDRNYYSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374195
Record name 4-(3,4-Dichlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-78-5
Record name 4-(3,4-Dichlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3,4-Dichlorophenyl)benzaldehyde can be synthesized through several methods. One common method involves the oxidation of 4-(3,4-dichlorophenyl)toluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination of biphenyl followed by formylation to introduce the aldehyde group.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or ether.

    Substitution: Halogenating agents, catalysts like iron or aluminum chloride.

Major Products Formed:

    Oxidation: 4-(3,4-Dichlorophenyl)benzoic acid.

    Reduction: 4-(3,4-Dichlorophenyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
4-(3,4-Dichlorophenyl)benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is commonly employed in the production of pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in multiple chemical reactions, including:

  • Electrophilic Aromatic Substitution : The compound can undergo substitutions where the chlorine atoms can be replaced by other functional groups.
  • Reduction Reactions : It can be reduced to form alcohols or other derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Table 1: Common Reactions Involving this compound

Reaction TypeProductConditions
Oxidation4-(3,4-Dichlorophenyl)benzoic acidPotassium permanganate in acidic medium
Reduction4-(3,4-Dichlorophenyl)benzyl alcoholSodium borohydride in ethanol
Electrophilic SubstitutionVarious substituted benzaldehydesHalogenating agents

Biological Research

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It disrupts bacterial cell membranes, leading to cell death. The compound has shown effectiveness against various strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.0 mM (850 μg/mL)
Bacillus anthracis10.0 mM (1060 μg/mL)
Pantoea conspicua10.0 mM (1060 μg/mL)

Anticancer Potential:
The compound has also been studied for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells at low concentrations:

  • Cell Line Studies : Concentrations as low as 25 μM significantly reduced cell viability in MCF-7 breast cancer cells.
  • Animal Model Studies : In vivo experiments demonstrated tumor growth suppression in mice bearing xenografts from human cancer cells.

Material Science

In material science, this compound is utilized in the formulation of specialty polymers and resins. Its incorporation enhances the mechanical and thermal properties of materials used in coatings and adhesives.

Fluorescent Probes

The compound is utilized in developing fluorescent probes for imaging applications within biological systems. These probes aid in cellular and molecular studies by providing visual markers for various biological processes.

Environmental Chemistry

Research into environmental applications highlights the potential of this compound in pollutant degradation processes. Studies are ongoing to explore its effectiveness in environmental remediation efforts.

Case Studies

Several case studies have been conducted to evaluate the biological effects and industrial applications of this compound:

  • Study on Antimicrobial Efficacy : A study published evaluated the antibacterial effects against Staphylococcus aureus, revealing that subinhibitory concentrations enhanced the effectiveness of fluoroquinolone antibiotics like norfloxacin.
  • Anticancer Research : Investigations into its effects on MCF-7 cells demonstrated that treatment resulted in significant apoptosis as measured by flow cytometry assays.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In biological systems, its mechanism may involve interactions with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Applications References
This compound C₁₃H₈Cl₂O 3,4-Cl₂ on phenyl ring Pharmaceutical intermediates, σ-receptor ligands
4-(2,4-Dichlorophenyl)benzaldehyde C₁₃H₈Cl₂O 2,4-Cl₂ on phenyl ring Antimicrobial agents, chromenopyrimidine synthesis
4-(3-Chloro-2-fluorophenyl)benzaldehyde C₁₃H₈ClFO 3-Cl, 2-F on phenyl ring Intermediate for fluorinated drug candidates
4-Hydroxybenzaldehyde C₇H₆O₂ -OH at para position Antioxidant, flavoring agent, pharmacological research
4-(Bromomethyl)benzaldehyde C₈H₇BrO -BrCH₂ at para position Crosslinking agent, polymer chemistry

Key Structural and Functional Differences

Substituent Position and Halogenation :

  • The 3,4-dichloro substitution in the target compound contrasts with 2,4-dichloro isomers (e.g., 4-(2,4-dichlorophenyl)benzaldehyde), which exhibit altered electronic and steric effects. This positional variance impacts reactivity in nucleophilic aromatic substitution and biological target binding .
  • Fluorine substitution (as in 4-(3-chloro-2-fluorophenyl)benzaldehyde) introduces electronegativity, enhancing metabolic stability in drug candidates .

Functional Group Variations :

  • The aldehyde group in this compound enables condensation reactions (e.g., with acetonitriles to form acrylonitriles), a pathway utilized in synthesizing antimicrobial agents .
  • Hydroxyl groups (as in 4-hydroxybenzaldehyde) increase polarity, making the compound suitable for antioxidant applications but less lipophilic than chlorinated analogs .

Biological Activity

4-(3,4-Dichlorophenyl)benzaldehyde, a dichloro derivative of benzaldehyde, has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a formyl group (CHO) and two chlorine substituents on the phenyl ring. Its chemical formula is C13_{13}H8_{8}Cl2_2O, and it has a molecular weight of 267.1 g/mol. The presence of chlorine atoms enhances its reactivity compared to unsubstituted benzaldehyde derivatives.

1. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. Notably, it has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.0 mM (850 μg/mL)
Bacillus anthracis10.0 mM (1060 μg/mL)
Pantoea conspicua10.0 mM (1060 μg/mL)
Citrobacter youngae10.0 mM (1060 μg/mL)

These results indicate that the compound can effectively inhibit the growth of pathogenic bacteria, potentially serving as a basis for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. For instance:

  • Cell Line Studies : In vitro tests demonstrated that concentrations as low as 25 μM could significantly reduce cell viability in MCF-7 breast cancer cells.
  • Animal Model Studies : In vivo experiments showed that treatment with this compound suppressed tumor growth in mice bearing xenografts derived from human cancer cells.

The underlying mechanisms may involve modulation of key signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Cell Membrane Disruption : The compound may alter membrane permeability in bacteria, enhancing the efficacy of antibiotics when used in combination therapy.
  • Enzyme Modulation : It has been suggested that the compound can interact with cytochrome P450 enzymes, influencing metabolic pathways and potentially leading to the formation of reactive intermediates that can damage cellular components .

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in PMC evaluated the antibacterial effects against Staphylococcus aureus and found that subinhibitory concentrations increased the effectiveness of fluoroquinolone antibiotics like norfloxacin and ciprofloxacin .
  • Anticancer Research : Another investigation focused on its effects on MCF-7 cells, revealing that treatment resulted in significant apoptosis as measured by flow cytometry assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.